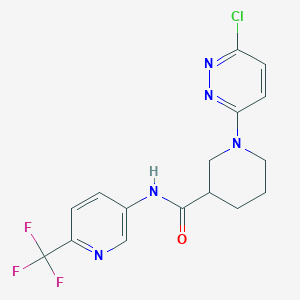
C16H15ClF3N5O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of pyridine and is characterized by the presence of chloro, trifluoromethyl, and methyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-1-[(E)-[(4-methylphenyl)methylidene]amino]urea involves several steps:
Formation of the Pyridine Derivative: The starting material, , is reacted with under controlled conditions to form the intermediate .
Condensation Reaction: The intermediate is then subjected to a condensation reaction with in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes:
Batch Processing: Reactants are added in a controlled manner, and the reaction is monitored to ensure complete conversion.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-1-[(E)-[(4-methylphenyl)methylidene]amino]urea: undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of oxidized products with altered functional groups.
Reduction: Formation of reduced derivatives with different oxidation states.
Hydrolysis: Formation of amines and carboxylic acids.
Aplicaciones Científicas De Investigación
3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-1-[(E)-[(4-methylphenyl)methylidene]amino]urea: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-1-[(E)-[(4-methylphenyl)methylidene]amino]urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, resulting in changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-1-[(E)-[(4-methylphenyl)methylidene]amino]urea: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as , , and other pyridine derivatives.
Uniqueness: The presence of the trifluoromethyl group and the specific arrangement of functional groups contribute to its unique chemical and biological properties.
Propiedades
Fórmula molecular |
C16H15ClF3N5O |
|---|---|
Peso molecular |
385.77 g/mol |
Nombre IUPAC |
1-(6-chloropyridazin-3-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C16H15ClF3N5O/c17-13-5-6-14(24-23-13)25-7-1-2-10(9-25)15(26)22-11-3-4-12(21-8-11)16(18,19)20/h3-6,8,10H,1-2,7,9H2,(H,22,26) |
Clave InChI |
DQTCETDJAQKJSQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CN=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B12176318.png)

![N-(furan-2-ylmethyl)-5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B12176336.png)


![ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12176368.png)

![4-{[(1-Cyclopropylethyl)carbamoyl]methoxy}benzamide](/img/structure/B12176373.png)
![N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B12176381.png)
![5-[4-(dimethylamino)phenyl]-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12176384.png)
![5-chloro-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B12176396.png)

![Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate](/img/structure/B12176414.png)
![Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B12176418.png)
